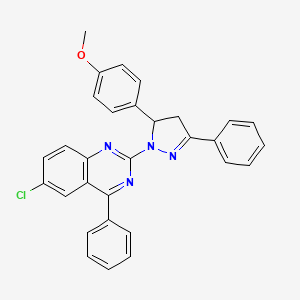
6-氯-2-(5-(4-甲氧基苯基)-3-苯基-4,5-二氢-1H-吡唑-1-基)-4-苯基喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H23ClN4O and its molecular weight is 490.99. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于 6-氯-2-(5-(4-甲氧基苯基)-3-苯基-4,5-二氢-1H-吡唑-1-基)-4-苯基喹唑啉的科学研究应用的全面分析:
抗癌活性
该化合物在肿瘤学领域显示出令人鼓舞的结果。其独特的结构使其能够与各种细胞途径相互作用,有可能抑制癌细胞的生长。 研究表明,它可以在某些癌细胞系中诱导凋亡(程序性细胞死亡),使其成为作为抗癌剂进一步开发的候选药物 .
抗炎特性
研究表明,该化合物具有显著的抗炎特性。它可以抑制促炎细胞因子和酶(如 COX-2)的产生,这些细胞因子和酶参与炎症反应。 这使其成为治疗关节炎等炎症性疾病的潜在治疗剂 .
抗菌活性
该化合物已被研究其抗菌特性。它对多种细菌和真菌病原体显示出有效性。 这种广谱活性表明它有可能用于开发新的抗生素或抗真菌剂,特别是在抗菌耐药性不断上升的情况下 .
心脏保护作用
该化合物还被研究其心脏保护作用。它似乎可以保护心脏细胞免受缺血再灌注损伤,这是导致心脏病发作的主要原因。这种保护作用可能有利于开发治疗心血管疾病的药物。
这些不同的应用突出了 6-氯-2-(5-(4-甲氧基苯基)-3-苯基-4,5-二氢-1H-吡唑-1-基)-4-苯基喹唑啉在医学和科学研究各个领域的潜力。每种应用都需要进一步研究,以充分了解所涉及的机制,并开发有效的治疗剂。
生物活性
6-Chloro-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline (CAS No. 324759-74-2) is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities including anticancer, anti-inflammatory, and antiproliferative properties. This article explores the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C30H23ClN4O with a molecular weight of 490.99 g/mol. The structure features a quinazoline core with multiple aromatic substituents, which are crucial for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-chloro-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline have been evaluated for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 6-Chloro derivative | MCF7 (breast) | 2.09 | |
| Quinazoline derivative | A549 (lung) | 0.096 | |
| Other derivatives | HeLa | 10 & 100 |
These results indicate that the compound has potential as an anticancer agent, particularly against breast and lung cancer cell lines.
Inhibition of Kinases
The compound's structure suggests potential interaction with various kinases, which are pivotal in cancer progression. Quinazoline derivatives have shown inhibitory activity against several receptor tyrosine kinases (RTKs), including:
- EGFR (Epidermal Growth Factor Receptor) : Inhibitors targeting EGFR have been associated with reduced tumor growth and metastasis.
- PDGF (Platelet-Derived Growth Factor) Receptor : Quinazolines have been noted for their ability to antagonize PDGF receptors, which play a role in cellular proliferation and survival.
The specific activity of 6-chloro-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline against these kinases remains to be fully characterized but is anticipated based on the behavior of related compounds .
Anti-inflammatory Properties
Quinazolines also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha. The ability to modulate inflammatory pathways suggests that this compound might be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several research studies have focused on synthesizing and evaluating the biological activities of quinazoline derivatives:
- Synthesis and Evaluation : A study synthesized various quinazoline derivatives and tested them for cytotoxicity against cancer cell lines using standard protocols like the NCI DTP protocol .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the quinazoline core significantly influence biological activity, highlighting the importance of specific substituents on anticancer efficacy .
属性
IUPAC Name |
6-chloro-2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClN4O/c1-36-24-15-12-21(13-16-24)28-19-27(20-8-4-2-5-9-20)34-35(28)30-32-26-17-14-23(31)18-25(26)29(33-30)22-10-6-3-7-11-22/h2-18,28H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDZNUFLWDEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














